molecular formula C21H23NO5 B8247336 benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Cat. No.: B8247336
M. Wt: 369.4 g/mol
InChI Key: AJUPOAJSDDVHKL-OALUTQOASA-N
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Description

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a piperidine ring substituted with hydroxy and methoxycarbonyl groups, making it a valuable molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate typically involves the esterification of the corresponding piperidine carboxylic acid with benzyl alcohol. This reaction is often catalyzed by agents such as TBAI (tetrabutylammonium iodide) under mild and clean conditions . The reaction conditions are optimized to achieve high yields and purity of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved scalability and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with hydroxy and methoxycarbonyl substitutions, such as:

Uniqueness

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUPOAJSDDVHKL-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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